molecular formula C13H18O B072701 2-Cyclohexyl-4-methylphenol CAS No. 1596-09-4

2-Cyclohexyl-4-methylphenol

Cat. No. B072701
CAS RN: 1596-09-4
M. Wt: 190.28 g/mol
InChI Key: GTLMTHAWEBRMGI-UHFFFAOYSA-N
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Patent
US04990687

Procedure details

To carry out the process, a mixture of zeolite and p-cresol is for example heated to the desired reaction temperature with stirring. Cyclohexanol is then added in accordance with the amount of evolved water. In the case of a reaction batch of 2-4 moles of p-cresol, this generally requires a period of 3-6 hours. After all the cyclohexanol has been added, the reaction mixture is stirred at the reaction temperature for a further 2-4 hours. The 4-methyl-2-cyclohexylphenol can then be isolated from the reaction mixture by separating methods known to the person skilled in the art. For instance, it is possible first to remove the zeolite by filtration or centrifuging. However, it is also possible to leave the zeolite at elevated temperature after the reaction has ended and to decant or siphon off the reaction mixture. Such a procedure leaves the repeatedly reusable catalyst in the reaction vessel, in which, after renewed addition of p-cresol and subsequent addition of cyclohexanol, further reaction products can be obtained. The reaction mixture from which the zeolite has been removed can advantageously be worked up further by distillation. The resulting excess p-cresol is recycled.
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH:9]1(O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>O>[CH3:8][C:3]1[CH:4]=[CH:5][C:6]([OH:7])=[C:1]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:2]=1

Inputs

Step One
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
3 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to the desired
CUSTOM
Type
CUSTOM
Details
reaction temperature
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at the reaction temperature for a further 2-4 hours
Duration
3 (± 1) h

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.